N,N'-diisobutylethylene-1,2-diamine

Physical Organic Chemistry Solvent Selection High-Temperature Reactions

N,N'-Diisobutylethylene-1,2-diamine (CAS 28227-40-9) is an aliphatic diimine with bulky isobutyl groups on both nitrogen atoms, possessing a molecular weight of 168.28 g/mol and the molecular formula C10H20N2. It is structurally distinct from its saturated diamine isomer, N,N'-diisobutyl-1,2-ethanediamine (CAS 48060-19-1), which has a molecular formula of C10H24N2 and a molecular weight of 172.31 g/mol.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
Cat. No. B12276847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-diisobutylethylene-1,2-diamine
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCC(C)CN=CC=NCC(C)C
InChIInChI=1S/C10H20N2/c1-9(2)7-11-5-6-12-8-10(3)4/h5-6,9-10H,7-8H2,1-4H3
InChIKeyHZPKNLHTODXXGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Diisobutylethylene-1,2-Diamine: A Sterically Demanding Diimine for Specialized Complexation and High-Boiling Applications


N,N'-Diisobutylethylene-1,2-diamine (CAS 28227-40-9) is an aliphatic diimine with bulky isobutyl groups on both nitrogen atoms, possessing a molecular weight of 168.28 g/mol and the molecular formula C10H20N2 . It is structurally distinct from its saturated diamine isomer, N,N'-diisobutyl-1,2-ethanediamine (CAS 48060-19-1), which has a molecular formula of C10H24N2 and a molecular weight of 172.31 g/mol . This compound serves as a rigid, sterically hindered ligand scaffold, fundamentally different from common flexible diamines like N,N'-dimethyl-1,2-ethanediamine or N,N,N',N'-tetramethylethylenediamine (TMEDA).

Why N,N'-Diisobutylethylene-1,2-Diamine Cannot Be Replaced by Common Diamines


Generic substitution fails due to a critical structural and electronic divergence. N,N'-Diisobutylethylene-1,2-diamine features a rigid C=N backbone, classifying it as a diimine, whereas commonly available analogs like N,N'-dimethyl-1,2-ethanediamine, N,N-diisobutylethylenediamine, and TMEDA are fully saturated, flexible diamines . This unsaturation forces a planar geometry around the nitrogen atoms, drastically altering its metal coordination chemistry compared to the flexible chelates formed by saturated diamines [1]. Furthermore, the bulky isobutyl groups, in contrast to the methyl groups on TMEDA, introduce significant steric hindrance around the metal center, directly controlling reaction pathways like nitrosation selectivity, a property not achievable with smaller N-substituents [1].

Quantitative Differentiation Evidence for N,N'-Diisobutylethylene-1,2-Diamine Procurement


Significantly Elevated Boiling Point vs. Common Diamines for High-Temperature Synthesis

The structurally analogous saturated diimine precursor, N,N'-bis(2-methylpropyl)ethane-1,2-diamine, exhibits a boiling point of 216.3 °C at 760 mmHg . This is substantially higher than the boiling points of N,N'-dimethyl-1,2-ethanediamine at 119 °C (lit.) and N,N,N',N'-tetramethylethylenediamine (TMEDA) at 121 °C (1013 hPa) . The ~95-97 °C increase in boiling point, driven by the bulky isobutyl groups, indicates significantly lower volatility, making the target compound a superior candidate for reactions requiring higher temperatures without loss of reagent.

Physical Organic Chemistry Solvent Selection High-Temperature Reactions

Control Over Mono-/Di-Nitrosation Product Ratios in Metal-Mediated Reactions

In a direct comparative study, copper(II) complexes of N,N'-diisobutylethylenediamine (saturated analog) showed a distinct mono-nitrosation to di-nitrosation product ratio when reacted with nitric oxide, a ratio that was dependent on the N-substituent [1]. The complexes with the smaller N,N'-dimethylethylenediamine and N,N'-diethylethylenediamine ligands yielded different product distributions [1]. This demonstrates that the steric bulk of the isobutyl group provides a tunable handle to control reaction outcomes, a capability absent in less sterically demanding ligands.

Coordination Chemistry Nitric Oxide Reactivity Ligand Design

Higher Lipophilicity (logP) vs. Short-Chain Diamines for Enhanced Organic Phase Solubility

The predicted octanol/water partition coefficient (ACD/LogP) for N,N-diisobutylethylenediamine, the saturated analog, is 1.97 . This value indicates significantly higher lipophilicity compared to N,N'-dimethyl-1,2-ethanediamine, which has a reported logP of -0.62 , and TMEDA, which has a logP of -0.13 [1]. The 2.59 log unit increase over the dimethyl analog translates to a substantially greater affinity for organic solvents, which is advantageous for designing metal extraction ligands or for facilitating reactions in non-aqueous media.

Medicinal Chemistry Liquid-Liquid Extraction Phase Transfer Catalysis

Validated Application Scenarios for N,N'-Diisobutylethylene-1,2-Diamine


Development of Sterically-Controlled Nitric Oxide (NO) Sensing or Releasing Agents

The proven ability of the isobutyl-substituted diamine scaffold to alter mono- vs. di-nitrosation product ratios upon reaction with NO [1] makes N,N'-diisobutylethylene-1,2-diamine a valuable starting material for designing copper-based NO sensors or donors. The imine backbone may offer distinct electronic properties post-coordination to metals, potentially leading to novel reactivity compared to the saturated systems studied in Sarma & Mondal (2012).

High-Temperature Homogeneous Catalysis

With an analog boiling point exceeding 216 °C [1], this diimine is a candidate ligand for metal-catalyzed reactions run at elevated temperatures (150-200 °C), such as certain C-N cross-coupling or olefin polymerization processes. In such settings, volatile ligands like N,N'-dimethylethylenediamine (bp 119 °C) or TMEDA (bp 121 °C) would evaporate, leading to catalyst decomposition.

Design of Lipophilic Metal Extraction Ligands

The high predicted lipophilicity (analog logP of 1.97) [1] positions N,N'-diisobutylethylene-1,2-diamine as a key building block for synthesizing ligands for liquid-liquid extraction of metal ions from aqueous nitric acid solutions. This is a significant advantage over water-soluble polyamines like TMEDA (logP -0.13), which suffer from cross-phase solubility issues and poor extraction efficiency in nuclear waste or hydrometallurgical applications.

Synthesis of Advanced Epoxy Curing Agents

The use of related isobutyl-substituted diamines as epoxy curing agents and hardeners is documented [1]. The target compound's diimine structure, combined with low volatility and high hydrophobicity, makes it a candidate for formulating low-emission, high-performance epoxy coatings where standard volatile amine curing agents (e.g., triethylenetetramine) are undesirable due to vapor pressure and health concerns.

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